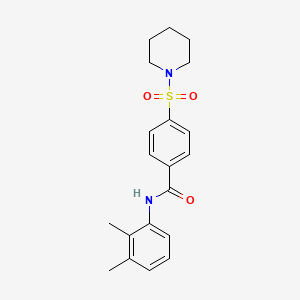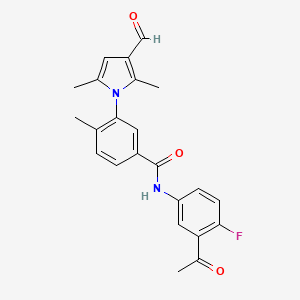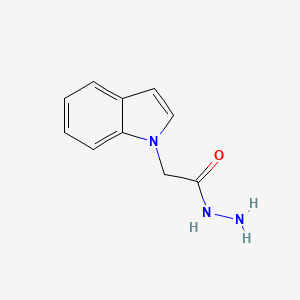
7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to belong to a class of compounds known as quinazoline derivatives . These compounds have been studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using single crystal development .Chemical Reactions Analysis
These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-Induced Electron Transfer
Novel piperazine-substituted naphthalimide compounds, closely related to the chemical structure , have been synthesized to explore their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds demonstrate significant potential in fluorescence applications, such as pH probes, due to their ability to switch off fluorescence through protonation or quaternization of the alkylated amine donor. This characteristic makes them useful in various scientific research applications including sensing and imaging technologies (Gan et al., 2003).
Fluorescent Ligands for Human 5-HT1A Receptors
A series of 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties have been synthesized for their high affinity towards human 5-HT1A receptors. These compounds, including long-chain derivatives, offer a promising approach for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy. This application is crucial in neurological and pharmacological research, aiding in the study of receptor distribution and function (Lacivita et al., 2009).
Synthetic Routes to Piperazine-2,5-diones
The Dieckmann cyclization method has been utilized to form piperazine-2,5-diones, structures that are integral to the synthesis of complex organic molecules including pharmaceuticals. This synthetic route highlights the versatility of piperazine derivatives in constructing biologically relevant compounds, which can be applied across various fields of chemical and pharmaceutical research (Aboussafy & Clive, 2012).
Corrosion Inhibitory Properties
The corrosion inhibitory properties of 8-Hydroxyquinoline-based piperazines on C35E steel in HCl electrolytes have been investigated, demonstrating that such compounds can significantly improve anti-corrosion properties. This application is particularly relevant in materials science and engineering, where protecting metals from corrosion is crucial (El faydy et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
892282-91-6 |
|---|---|
Produktname |
7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C29H30N4O3 |
Molekulargewicht |
482.584 |
IUPAC-Name |
7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36) |
InChI-Schlüssel |
YYBYWUJNPWQTSZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



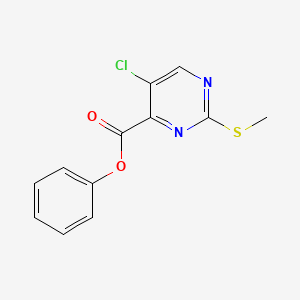
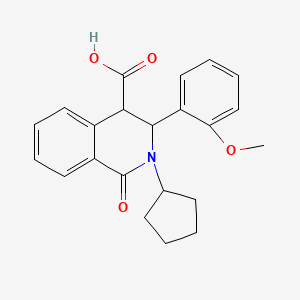
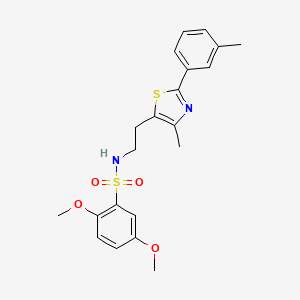
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
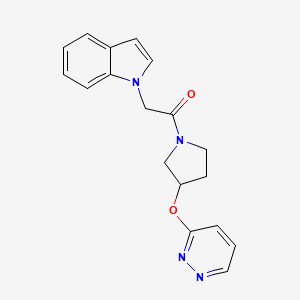
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
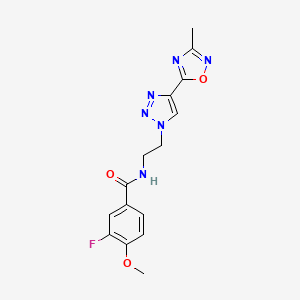
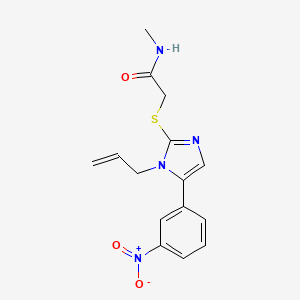
![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)
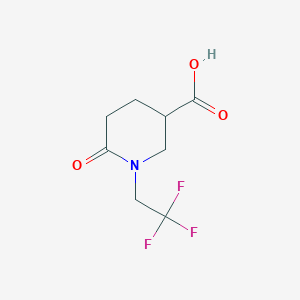
![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)
